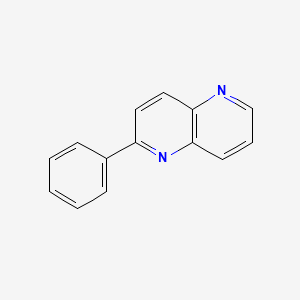

2-Phenyl-1,5-naphthyridine

Description

Significance of Naphthyridine Heterocycles in Advanced Organic Chemistry

Naphthyridine and its derivatives are of significant interest in organic and medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net These compounds are found in various natural products and have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. chemicaljournal.orggoogle.com The unique structural framework of naphthyridines allows for a variety of chemical modifications, making them versatile scaffolds for the development of new drugs and functional materials. google.com The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the planar aromatic system allows for intercalation with DNA, which is a mechanism of action for some anticancer drugs. encyclopedia.pubresearchgate.net

Contextualization of 2-Phenyl-1,5-naphthyridine within the 1,5-Naphthyridine (B1222797) Isomer Landscape

The 1,5-naphthyridine isomer is one of the ten possible arrangements of the two nitrogen atoms in the naphthyridine core. mdpi.com The numbering of the atoms in the ring follows a specific convention, and in the case of this compound, a phenyl group is substituted at the carbon atom at position 2. The presence and position of substituents, such as the phenyl group, can significantly influence the chemical and biological properties of the parent 1,5-naphthyridine molecule. nih.govresearchgate.net

Evolution of Research Paradigms for 1,5-Naphthyridine Derivatives

Research on 1,5-naphthyridine derivatives has evolved from initial synthetic explorations to more targeted designs for specific applications. Early research focused on developing various synthetic methodologies to access the 1,5-naphthyridine core. nih.govmdpi.com As the understanding of the structure-activity relationships of these compounds grew, research shifted towards the synthesis of derivatives with specific substituents to modulate their biological activity or physical properties. researchgate.net Current research often involves computational modeling to predict the properties of new derivatives before their synthesis, accelerating the discovery of novel compounds with desired characteristics. mdpi.com The development of new catalytic methods, such as cross-coupling reactions, has also greatly expanded the accessible chemical space of 1,5-naphthyridine derivatives. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

61327-59-1 |

|---|---|

Molecular Formula |

C14H10N2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-phenyl-1,5-naphthyridine |

InChI |

InChI=1S/C14H10N2/c1-2-5-11(6-3-1)12-8-9-13-14(16-12)7-4-10-15-13/h1-10H |

InChI Key |

LHVXEBCEDNAZPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,5 Naphthyridine and Its Derivatives

Classical Cyclization Approaches to the 1,5-Naphthyridine (B1222797) Scaffold

Classical methods have long been the cornerstone for the synthesis of the 1,5-naphthyridine ring system. These reactions typically involve the condensation and subsequent cyclization of pyridine-based precursors.

Friedländer Condensation and Modern Adaptations

The Friedländer synthesis is a versatile and widely used method for constructing 1,5-naphthyridine derivatives. smolecule.commdpi.comresearchgate.net This reaction involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. smolecule.comclockss.org The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and dehydration to form the naphthyridine ring. smolecule.com

For instance, the reaction of 3-aminopicolinaldehyde (B17692) with a ketone like 2-methylcyclohexanone (B44802) can lead to the formation of a benzo[b] mdpi.comthieme-connect.denaphthyridine derivative after dehydrogenation. mdpi.comnih.gov Modified Friedländer reactions are also employed for the synthesis of fused 1,5-naphthyridine systems, such as imidazo[1,2-a] mdpi.comthieme-connect.denaphthyridines. mdpi.comnih.gov

Modern adaptations of the Friedländer reaction focus on improving yields, simplifying reaction conditions, and expanding the substrate scope. These include the use of various catalysts and alternative reaction media. nih.govresearchgate.net For example, a number of 1,8-naphthyridine (B1210474) derivatives have been synthesized via Friedländer condensation using catalysts like ethanolic or methanolic potassium hydroxide. clockss.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-aminopyridine aldehyde/ketone | Compound with active α-methylene group | Base or Acid Catalysis | Substituted 1,5-Naphthyridines | smolecule.com |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, then Pd/C | Benzo[b] mdpi.comthieme-connect.denaphthyridine | mdpi.comnih.gov |

| 2-Alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine | Aliphatic aldehydes and ketones | Ethanolic/Methanolic KOH | Substituted 1,8-Naphthyridines | clockss.org |

Skraup Synthesis and Related Cyclization Pathways

The Skraup synthesis is another classical method for preparing the 1,5-naphthyridine core, typically starting from a 3-aminopyridine (B143674) derivative. mdpi.comnih.gov The reaction involves treating the aminopyridine with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. mdpi.comthieme-connect.de The mechanism entails the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the 1,5-naphthyridine. thieme-connect.de

Modifications to the Skraup reaction have been developed to improve its efficiency and safety. For example, iodine has been used as a catalyst in a dioxane/water mixture, which is recoverable and reusable. nih.gov Other oxidizing agents like NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ have also been employed. mdpi.comnih.gov Furthermore, substituting glycerol with other compounds can lead to different derivatives. For instance, using acetaldehyde (B116499) leads to the formation of dimethyl-1,5-naphthyridines. mdpi.com A modified Skraup reaction has also been utilized to prepare fused systems like 5,10-dihydrobenzo[b] mdpi.comthieme-connect.denaphthyridin-10-one. mdpi.com

Related cyclization pathways include the Doebner-von Miller reaction, which is a modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds. ekb.eg

| Aminopyridine Derivative | Reagent | Catalyst/Oxidant | Product | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Glycerol | Iodine | 1,5-Naphthyridine | nih.gov |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | mdpi.com |

| 2,6-Dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine | - | H₂SO₄ | 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] mdpi.comthieme-connect.denaphthyridin-10-one | mdpi.com |

| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | smolecule.com |

Gould-Jacobs Reaction for 1,5-Naphthyridine Construction

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates. mdpi.comresearchgate.net The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. mdpi.comiipseries.orgwikipedia.org The resulting ester can then be saponified and decarboxylated to yield the corresponding 4-hydroxy-1,5-naphthyridine. mdpi.comwikipedia.org

This methodology has been successfully applied to the synthesis of various substituted 1,5-naphthyridines. mdpi.com For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization affords a 1,5-naphthyridine derivative. mdpi.com The choice of solvent can be crucial, with chlorobenzene (B131634) being effective for the cyclization step in certain cases. mdpi.com This reaction is particularly effective for anilines (and by extension, aminopyridines) with electron-donating groups. wikipedia.org

Advanced Cross-Coupling Strategies for Phenyl Group Incorporation and Further Functionalization

Modern synthetic chemistry offers powerful tools for the introduction of phenyl groups and other functionalities onto the 1,5-naphthyridine scaffold. Palladium-catalyzed cross-coupling reactions are at the forefront of these methods.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds, making them ideal for introducing a phenyl group onto a pre-formed 1,5-naphthyridine ring or for constructing the ring itself.

The Suzuki coupling reaction is a prominent method for synthesizing 2-aryl-1,5-naphthyridines. nih.govresearchgate.net This reaction typically involves the coupling of a halo-1,5-naphthyridine (e.g., 2-chloro- or 2-iodo-1,5-naphthyridine) with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netacs.org For example, 2-substituted 1,5-naphthyridines have been prepared via Suzuki coupling using Cs₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst. nih.gov This method has been used to generate a library of 4-aryl-1,8-naphthyridin-2(1H)-ones from the corresponding 4-halo derivatives. researchgate.net

The Stille coupling reaction offers an alternative approach, using organotin reagents as coupling partners. smolecule.com It has been successfully employed in the synthesis of 1,5-naphthyridine derivatives with generally milder reaction conditions (80-100°C) and excellent yields (76-99%). smolecule.com Despite the toxicity of organotin reagents, the broad substrate scope makes this a valuable method. smolecule.com

The Heck reaction is useful for introducing vinyl substituents and in tandem reactions that lead to ring formation. smolecule.com For example, a 1,5-naphthyridine derivative can be prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction with methyl acrylate, followed by cyclization. mdpi.com

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 2-Halo-1,5-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 2-Aryl-1,5-naphthyridine | nih.gov |

| Stille | Halo-1,5-naphthyridine | Organotin reagent | Pd catalyst, 80-100°C | Substituted 1,5-Naphthyridine | smolecule.com |

| Heck | 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd catalyst, then PBu₃ in AcOH | 1,5-Naphthyridinone derivative | mdpi.com |

| Suzuki | 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Pd catalyst | 4-Aryl-1,8-naphthyridin-2(1H)-one | researchgate.net |

Buchwald−Hartwig Amination for 1,5-Naphthyridine Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govuni-muenchen.de This reaction enables the direct introduction of amino substituents onto the 1,5-naphthyridine core, typically starting from a halo-1,5-naphthyridine. nih.gov

The reaction employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand, such as XantPhos, to couple a halo-1,5-naphthyridine with an amine. nih.gov This methodology has been used to synthesize 2-amino-1,5-naphthyridine derivatives in good yields (70-90%) with moderate functional group tolerance. smolecule.comnih.gov This approach is particularly valuable for creating amino-substituted naphthyridines that serve as key building blocks for more complex molecules. smolecule.comnih.gov For instance, the amination of 2-chloro-1,5-naphthyridines has been successfully demonstrated. nih.gov

Negishi Coupling Approaches to Substituted Naphthyridines

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively utilized in the synthesis of substituted naphthyridines. This methodology involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.

A notable application of this reaction is in the synthesis of 2-(2-thienyl)-6-tributylstannylpyridine, a key intermediate for more complex molecular structures. diva-portal.orgdiva-portal.org The preferred method for creating this Stille reagent involves a Negishi coupling between 2-bromo-6-tributylstannylpyridine and 2-thiophenyl zinc chloride. diva-portal.orgdiva-portal.org This approach highlights the utility of Negishi coupling in preparing building blocks for further elaboration.

Furthermore, the Knochel group has demonstrated the regioselective functionalization of the 1,5-naphthyridine scaffold using a combination of TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl) and subsequent Negishi cross-coupling reactions. rsc.org For instance, after regioselective metalation of the 1,5-naphthyridine core, the resulting organozinc intermediates can undergo Pd-catalyzed Negishi cross-coupling with various (hetero)aryl halides to introduce a range of substituents. rsc.org This strategy provides a versatile route to polyfunctionalized 1,5-naphthyridines. rsc.org

Cycloaddition Reactions in 1,5-Naphthyridine Core Construction

Cycloaddition reactions are fundamental in the synthesis of the 1,5-naphthyridine core, offering efficient ways to construct the heterocyclic ring system.

Povarov Reaction and [4+2] Cycloaddition Processes

The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent method for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This reaction typically involves the Lewis acid-catalyzed cycloaddition of an imine, derived from a 3-aminopyridine, with an alkene. nih.gov For example, a series of 4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives have been synthesized through the reaction of imines (prepared from 3-aminopyridines and aldehydes) with styrenes. nih.gov Subsequent aromatization of these tetrahydro-1,5-naphthyridines yields the corresponding fully aromatic 4-phenyl-1,5-naphthyridines. nih.gov

The scope of [4+2] cycloaddition extends to the use of various dienophiles. For instance, the reaction of N-(3-pyridyl)aldimines with olefins is understood to proceed via an asynchronous [4+2] cycloaddition mechanism. acs.orgnih.gov These processes can be highly stereoselective, affording endo-isomers that can be further transformed. nih.gov

Inter- and Intramolecular Cycloadditions Involving Aldimines and Alkynes

The reaction of N-(3-pyridyl)aldimines with alkynes provides a direct route to 1,5-naphthyridine derivatives. acs.orgnih.govacs.org Experimental and computational studies suggest that this transformation proceeds through a stepwise mechanism involving a 3-azatriene intermediate, followed by aromatization to furnish the 1,5-naphthyridine scaffold. acs.orgnih.govacs.org The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). acs.org

Intramolecular versions of these cycloadditions have also been developed, proving effective for the synthesis of fused 1,5-naphthyridine systems. mdpi.comresearchgate.net For example, intramolecular Povarov reactions of aldimines derived from 3-aminopyridine and aldehydes containing an ortho- C-C double or triple bond can lead to the formation of tetracyclic systems like tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines and tetrahydro-6H-quinolino[4,3-b] nih.govresearchgate.netnaphthyridines. mdpi.comresearchgate.net

[3+2] Cycloaddition Methodologies

While [4+2] cycloadditions are more common for constructing the six-membered rings of the 1,5-naphthyridine core, [3+2] cycloaddition reactions have also been employed in the synthesis of related heterocyclic systems. nih.gov These reactions are valuable for creating five-membered rings fused to the naphthyridine framework.

Directed Organometallic Functionalization Strategies (e.g., Knochel's Approach)

The direct functionalization of the 1,5-naphthyridine core using organometallic reagents offers a powerful strategy for introducing a wide range of substituents with high regioselectivity. The work of Knochel and co-workers has been particularly influential in this area. rsc.orgresearchgate.net

By employing sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases of lithium, magnesium, and zinc, it is possible to selectively deprotonate specific positions on the 1,5-naphthyridine ring. rsc.orgresearchgate.net The choice of the metal and the reaction conditions, including the presence or absence of a Lewis acid like BF₃·OEt₂, dictates the site of metalation. researchgate.net For example, pre-complexation of 1,5-naphthyridine with TMP₂Mg·2LiCl induces magnesiation at the C-4 position. researchgate.net Subsequent quenching with various electrophiles or cross-coupling reactions allows for the introduction of a substituent at this position. researchgate.net This methodology can be applied sequentially to introduce multiple substituents at different positions of the naphthyridine scaffold, leading to mono-, di-, tri-, or even tetra-substituted derivatives. researchgate.net

Synthetic Routes to Fused 1,5-Naphthyridine Systems Relevant to 2-Phenyl Derivatives

The synthesis of 1,5-naphthyridine rings fused with other carbo- or heterocyclic systems is of significant interest due to the potential for novel chemical properties and biological activities. nih.govencyclopedia.pubnih.gov Classical methods like the Friedländer and Skraup reactions are often used to construct the initial fused naphthyridine scaffold. nih.gov

More contemporary approaches often rely on cycloaddition reactions. For instance, intramolecular hetero-Diels-Alder reactions of functionalized aldimines are effective for creating fused systems. mdpi.comresearchgate.netresearchgate.net The reaction of aldimines derived from 3-aminopyridine with cyclic dienophiles such as indene (B144670) can lead to the formation of indeno[2,1-c] nih.govresearchgate.netnaphthyridine derivatives. nih.gov This Povarov-type reaction proceeds through a [4+2] cycloaddition followed by dehydrogenation to yield the aromatic fused system. nih.gov

Domino cascade reactions have also emerged as an efficient strategy. A manganese(III)-mediated cascade reaction involving cyclopropanols and 2-(2-isocyanophenyl)acetonitriles has been developed for the synthesis of polysubstituted benzo[b] nih.govresearchgate.netnaphthyridines. acs.org This process involves the generation of a β-carbonyl radical, which initiates a sequence of reactions including addition to the isocyanide, intramolecular cyclization, and dehydrogenation to afford the final fused product. acs.org

Table of Synthetic Methodologies for 1,5-Naphthyridine Derivatives

| Methodology | Reactants | Key Features | Product Type |

|---|---|---|---|

| Negishi Coupling | Organozinc reagent, Organic halide, Pd/Ni catalyst | Forms C-C bonds | Substituted Naphthyridines |

| Povarov Reaction | Imine (from 3-aminopyridine), Alkene, Lewis acid | [4+2] Cycloaddition | Tetrahydro-1,5-naphthyridines |

| Aldimine-Alkyne Cycloaddition | N-(3-pyridyl)aldimine, Alkyne, Lewis acid | Stepwise mechanism via 3-azatriene | 1,5-Naphthyridines |

| Directed Organometallic Functionalization | 1,5-Naphthyridine, TMP-metal bases, Electrophile | High regioselectivity | Poly-substituted 1,5-Naphthyridines |

Synthesis of Carbocycle-Fused Naphthyridines

The fusion of carbocyclic rings, such as benzene, indene, or naphthalene, to the 1,5-naphthyridine framework creates a class of polycyclic aromatic compounds with unique properties. mdpi.comresearchgate.net Key strategies for their synthesis include the Friedländer and Skraup reactions, cycloaddition reactions, and modern cross-coupling methods. mdpi.comnih.gov

Two primary approaches have been established for synthesizing dibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridin-7(12H)-ones, which are complex carbocycle-fused systems. researchgate.netresearchgate.net

Pictet-Spengler Reaction: A one-step method involves the Pictet-Spengler reaction of 3-amino-2-phenylquinolin-4(1H)-one with various aromatic aldehydes. researchgate.netresearchgate.net This reaction typically requires heating in a strong acidic medium. researchgate.net

Two-Step Rearrangement: A more versatile two-step approach begins with the conversion of 3-amino-2-phenylquinolin-4(1H)-one into 4-phenyl mdpi.comCurrent time information in Bangalore, IN.oxazolo[4,5-c]quinolines. These intermediates then undergo a rearrangement induced by aluminum chloride (AlCl₃) to yield the desired dibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridin-7(12H)-ones. researchgate.netresearchgate.netthieme-connect.com This method allows for a broader range of derivatives than the one-step reaction. researchgate.netresearchgate.net

Another significant development is the visible-light-catalyzed, metal-free synthesis of 5-phenyldibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridine. nih.gov This sustainable method employs Rhodamine 6G as a catalyst and proceeds at room temperature, reacting 3-isocyano-2-phenylquinoline with bromobenzene (B47551) to afford the product in a rapid and practical manner. nih.gov

The synthesis of 7H-indeno[2,1-c] Current time information in Bangalore, IN.acs.orgnaphthyridine derivatives has been achieved through a Povarov-type [4+2]-cycloaddition reaction. nih.gov This can be performed stepwise or as a multicomponent reaction. The process involves the reaction of N-(3-pyridyl)aldimines with indene, catalyzed by boron trifluoride etherate (BF₃·Et₂O), to selectively produce tetracyclic tetrahydro Current time information in Bangalore, IN.acs.orgnaphthyridines. nih.gov

| Fused System | Synthetic Method | Key Reactants | Conditions | Reference |

| Dibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridin-7(12H)-one | Pictet-Spengler Reaction | 3-Amino-2-phenylquinolin-4(1H)-one, Aromatic aldehydes | Heating, Strong acid | researchgate.netresearchgate.net |

| Dibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridin-7(12H)-one | Two-Step Rearrangement | 3-Amino-2-phenylquinolin-4(1H)-one | 1. Formation of oxazoloquinoline, 2. AlCl₃ rearrangement | researchgate.netresearchgate.net |

| 5-Phenyldibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridine | Visible-Light-Catalyzed Cross-Coupling | 3-Isocyano-2-phenylquinoline, Bromobenzene | Rhodamine 6G, Visible light, Room temperature | nih.gov |

| 7H-Indeno[2,1-c] Current time information in Bangalore, IN.acs.orgnaphthyridine | Povarov-type [4+2]-Cycloaddition | N-(3-pyridyl)aldimines, Indene | BF₃·Et₂O, Chloroform, Reflux | nih.gov |

Synthesis of Nitrogen Heterocycle-Fused Naphthyridines

Fusing nitrogen-containing heterocycles like imidazole (B134444) or indole (B1671886) to the 1,5-naphthyridine core generates compounds of significant interest in medicinal chemistry. nih.govgrafiati.com

One established method for creating these structures involves the reaction of 2-chloro-3-formyl-1,5-naphthyridine with various reagents. For the synthesis of imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridines, the starting naphthyridine is reacted with cyclic ketones such as cyclohexanone (B45756) or 1,3-cyclohexanedione (B196179) in an acidic medium. nih.gov This protocol has also been successfully applied to the synthesis of benzo[g]imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridines using α- or β-tetralone. nih.gov

Furthermore, N-alkylation is a common reaction for modifying fused dihydro- or tetrahydro Current time information in Bangalore, IN.acs.orgnaphthyridine systems. nih.gov For instance, methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] Current time information in Bangalore, IN.acs.orgnaphthyridine-6-carboxylate can be prepared via N-alkylation of the corresponding ester with iodoethane (B44018) in DMSO. nih.gov

| Fused System | Synthetic Method | Key Reactants | Conditions | Reference |

| Imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridines | Condensation/Cyclization | 2-Chloro-3-formyl-1,5-naphthyridine, Cyclic ketones (e.g., cyclohexanone) | Acetic acid | nih.gov |

| Benzo[g]imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridines | Condensation/Cyclization | 2-Chloro-3-formyl-1,5-naphthyridine, Tetralones | Acetic acid | nih.gov |

| Tetrahydro-1H-indolo[3,2,1-de] Current time information in Bangalore, IN.acs.orgnaphthyridine | N-Alkylation | Tetrahydroindolo Current time information in Bangalore, IN.acs.orgnaphthyridine ester, Iodoethane | DMSO | nih.gov |

Synthesis of Oxygen Heterocycle-Fused Naphthyridines

The fusion of oxygen-containing heterocycles, such as chromenes or coumarins, with the 1,5-naphthyridine structure has yielded compounds with notable biological activities. researchgate.netresearchgate.net Synthetic approaches often utilize cycloaddition reactions and multi-component strategies. nih.govresearchgate.net

An efficient one-pot, three-component reaction has been developed for the synthesis of chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine derivatives. nih.gov This method involves reacting 3-aminopyridine, various arylaldehydes, and 4-hydroxycoumarin (B602359) in water at 100 °C, catalyzed by sulfamic acid, to produce the target compounds in high yields. nih.gov

Another powerful strategy is the intramolecular hetero-Diels-Alder (HDA) or Povarov reaction. mdpi.com This approach involves the condensation of 3-aminopyridine with aldehydes that contain a double or triple carbon-carbon bond in the ortho position. researchgate.net The resulting aldimines undergo an intramolecular [4+2] cycloaddition, which can selectively generate three stereogenic centers. researchgate.net Subsequent dehydrogenation of the resulting tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridines yields the fully aromatic tetracyclic systems. researchgate.netresearchgate.netmdpi.com

| Fused System | Synthetic Method | Key Reactants | Conditions | Reference |

| Chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine | Three-Component Reaction | 3-Aminopyridine, Arylaldehydes, 4-Hydroxycoumarin | Sulfamic acid, Water, 100 °C | nih.gov |

| Tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine | Intramolecular [4+2] Cycloaddition | Aldimines from 3-aminopyridine and ortho-unsaturated aldehydes | Lewis Acid (e.g., BF₃·Et₂O) | researchgate.netmdpi.com |

| Chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine | Dehydrogenation | Tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine | DDQ | mdpi.com |

Synthesis of Sulfur Heterocycle-Fused Naphthyridines

The synthesis of 1,5-naphthyridines fused with sulfur-containing heterocycles, such as thieno derivatives, represents another important branch of naphthyridine chemistry. mdpi.comnih.govresearchgate.net These compounds are typically accessed through cyclization reactions starting from appropriately substituted pyridine (B92270) precursors. The specific synthetic protocols often parallel those used for other fused systems, adapted for sulfur-containing reactants. encyclopedia.pubnih.govgrafiati.com While the general class is well-recognized, detailed examples focusing specifically on 2-phenyl-1,5-naphthyridine derivatives fused with sulfur heterocycles are less commonly reported in broad reviews. mdpi.comnih.govresearchgate.net

Multi-Component Reactions and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of multi-component reactions (MCRs) and sustainable protocols to improve efficiency, reduce waste, and simplify procedures. acs.org These principles have been successfully applied to the synthesis of 1,5-naphthyridine derivatives.

MCRs are powerful tools for building molecular complexity in a single step. acs.org The aforementioned synthesis of chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridines via a one-pot, three-component reaction of 3-aminopyridine, arylaldehydes, and 4-hydroxycoumarin is a prime example. nih.gov This reaction proceeds in high yield using water as a green solvent. nih.gov Similarly, the synthesis of 7H-indeno[2,1-c] Current time information in Bangalore, IN.acs.orgnaphthyridine derivatives can be achieved through an MCR strategy based on the Povarov reaction. nih.gov Another three-component protocol has been used to create dibenzo[b,g] nih.govCurrent time information in Bangalore, IN.-naphthyridin-1-one derivatives from 2-chloroquinoline-3-carbaldehydes, cyclichexanedione, and ammonium (B1175870) acetate (B1210297) in an aqueous medium, avoiding toxic solvents and expensive catalysts. researchgate.net

Sustainable or "green" synthetic methods are characterized by features like the use of non-toxic solvents, metal-free catalysts, and energy-efficient conditions. A notable example is the visible-light-catalyzed synthesis of 5-phenyldibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridine. nih.gov This protocol uses an inexpensive organic dye (Rhodamine 6G) as the catalyst and proceeds at ambient temperature, offering a practical and environmentally friendly route to complex heterocyclic systems. nih.gov

| Reaction Type | Product | Key Features | Reference |

| Three-Component Reaction | Chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridines | One-pot, high yield, aqueous medium | nih.gov |

| Multi-Component Reaction | 7H-Indeno[2,1-c] Current time information in Bangalore, IN.acs.orgnaphthyridines | Povarov-type reaction, builds complexity efficiently | nih.gov |

| Three-Component Reaction | Dibenzo[b,g] nih.govCurrent time information in Bangalore, IN.-naphthyridin-1-ones | Green approach, aqueous medium, avoids toxic catalysts | researchgate.net |

| Visible-Light-Catalyzed Synthesis | 5-Phenyldibenzo[b,h] Current time information in Bangalore, IN.acs.orgnaphthyridine | Metal-free, room temperature, inexpensive catalyst | nih.gov |

Reactivity Profiles and Transformational Chemistry of 2 Phenyl 1,5 Naphthyridine

Reactions with Electrophilic Reagents

The 1,5-naphthyridine (B1222797) core, similar to pyridine (B92270) and quinoline, contains nitrogen atoms with lone pairs of electrons, making them susceptible to attack by electrophiles. rsc.org Reactions in this category primarily involve the donation of a nitrogen lone pair to an electrophile. nih.gov

One of the most common electrophilic reactions is N-alkylation . Alkyl halides can react with 1,5-naphthyridines to yield N-alkylated products, typically proceeding through a quaternary salt intermediate. nih.gov For instance, the N1 nitrogen can act as a nucleophile, reacting with various electrophiles like alkyl halides. nih.gov

Another key electrophilic reaction is halogenation . The introduction of halogen atoms, such as bromine, can be achieved using reagents like bromine in acetic acid. nih.gov This creates valuable intermediates for further functionalization, particularly for cross-coupling reactions. While the phenyl group is generally less reactive towards electrophilic substitution than the nitrogen atoms of the naphthyridine core, it can also undergo reactions like nitration or halogenation under specific conditions, although this is less commonly the primary focus in the derivatization of this scaffold.

Reactions with Nucleophilic Reagents

The electron-deficient nature of the pyridine rings in the 1,5-naphthyridine system makes it a prime candidate for nucleophilic substitution reactions, especially when a good leaving group is present on the ring. nih.gov Halogenated 1,5-naphthyridines are particularly useful intermediates for introducing a variety of nucleophiles. nih.gov

Nucleophilic Amination of Halogenated 1,5-Naphthyridines

The introduction of amino groups onto the 1,5-naphthyridine skeleton is a crucial transformation, often achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions on halogenated precursors.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this purpose. This reaction allows for the coupling of an amine with a halogenated (typically bromo or chloro) or triflate-substituted 1,5-naphthyridine. mdpi.com The process typically employs a palladium catalyst and a phosphine (B1218219) ligand, such as XantPhos, to facilitate the formation of the C-N bond. mdpi.com This methodology has been successfully used to synthesize various 2-amino-1,5-naphthyridine derivatives and more complex structures like 2,8-disubstituted-1,5-naphthyridine analogues, which have been explored for their biological activities. mdpi.com

Direct SNAr with amines is also possible, particularly with activated substrates. For example, chloro-1,5-naphthyridines can react with amines at elevated temperatures to yield the corresponding amino-substituted products. nih.gov

| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridine | Amine (R-NH2), Pd catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivative | mdpi.com |

| Nucleophilic Aromatic Substitution | Halogenated 1,5-naphthyridine | Amine (e.g., 2-tert-butylaniline) | Alkylamino substituted 1,5-naphthyridine | mdpi.com |

| Azidation/Reduction | 2-Chloro-1,5-naphthyridine | 1. NaN3 2. SnCl2 | 2-Amino-1,5-naphthyridine | nih.gov |

Introduction of Cyano and Perfluoroalkyl Groups

The incorporation of cyano (-CN) and perfluoroalkyl groups can significantly alter the electronic and pharmacological properties of the 2-phenyl-1,5-naphthyridine scaffold.

A cyano group can be introduced via nucleophilic displacement. A common strategy involves converting a hydroxy-naphthyridine to a triflate (-OTf), which is an excellent leaving group. The subsequent reaction with a cyanide source, such as a metal cyanide, yields the corresponding cyano-naphthyridine. mdpi.com An alternative route involves the reaction of 1,5-naphthyridine N-oxides. nih.gov Palladium-catalyzed cyanation of aryl chlorides is also an established method that can be applied to halogenated naphthyridines. researchgate.net

Perfluoroalkylation , particularly trifluoromethylation (-CF3), is of great interest in medicinal chemistry. The trifluoromethyl group can be introduced onto the 1,5-naphthyridine ring using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of an activator like hydrogen fluoride (B91410) (HF). mdpi.com This method has been shown to selectively trifluoromethylate the C-2 position of the 1,5-naphthyridine ring. mdpi.com More broadly, photoinduced perfluoroalkylation using cobalt complexes supported by naphthyridine ligands has been explored, proceeding via a radical mechanism. acs.org Ligand-free, nickel-catalyzed perfluoroalkylation has also been developed for various heteroarenes. rsc.org

| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

| Cyanation (from triflate) | 2-(Triflyloxy)-1,5-naphthyridine | Metal Cyanide (e.g., KCN) | 2-Cyano-1,5-naphthyridine | mdpi.com |

| Trifluoromethylation | 1,5-Naphthyridine | TMSCF3, HF | 2-Trifluoromethyl-1,5-naphthyridine | mdpi.com |

| Perfluoroethylation | Electron-rich arene/heteroarene | [(naphthyridine)2CoIII(C2F5)2]+, light/oxidant | Perfluoroethylated arene/heteroarene | acs.org |

Oxidation Reactions of the 1,5-Naphthyridine Ring System

The 1,5-naphthyridine ring system can undergo several types of oxidation reactions.

Formation of N-oxides: The nitrogen atoms in the 1,5-naphthyridine ring can be readily oxidized to form the corresponding N-oxides using peracids like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov Depending on the stoichiometry of the oxidizing agent, either mono-N-oxides or di-N-oxides can be prepared. nih.gov These N-oxides are versatile intermediates; for example, they can facilitate the introduction of a cyano group into the ring. nih.gov

Aromatization: Partially hydrogenated 1,5-naphthyridine derivatives, such as tetrahydro-1,5-naphthyridines, can be oxidized to the fully aromatic 1,5-naphthyridine system. nih.gov This dehydrogenation can be achieved using various oxidizing agents, including selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at high temperatures, or through metal-catalyzed methods under milder conditions. nih.gov For example, visible-light photoredox catalysis merged with cobalt catalysis, or iridium complexes, can effect this transformation at ambient temperature. nih.gov

Reduction Reactions and Selective Hydrogenation Studies

The reduction of the 1,5-naphthyridine ring system can lead to partially or fully saturated derivatives.

Selective Hydrogenation: The selective reduction of one of the two pyridine rings in 1,5-naphthyridine is a significant challenge but can be achieved with specific catalytic systems. Various transition-metal catalysts, including cobalt, ruthenium, and palladium, have been employed for the hydrogenation of 1,5-naphthyridines to yield 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.govacs.org The choice of catalyst can provide orthogonal reactivity, allowing for the selective hydrogenation of either ring. acs.org For example, homogeneous ruthenium catalysts and heterogeneous palladium catalysts have shown different selectivities. acs.org

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Catalysts based on cobalt or ruthenium can facilitate transfer hydrogenation using hydrogen donors like formic acid or isopropanol. nih.gov Iridium complexes have also been used to catalyze transfer hydrogenation with indolines, leading to functionalized N-heterocycles. nih.gov

Full Reduction: More forcing conditions, such as catalytic hydrogenation over a platinum or palladium catalyst at higher pressures and temperatures, can lead to the formation of perhydro-1,5-naphthyridine derivatives, where both rings are fully saturated. rsc.org

| Reaction Type | Substrate | Catalyst/Reagent(s) | Product | Reference(s) |

| Selective Hydrogenation | 1,5-Naphthyridine | [Ru(p-cymene)I2]2 or Pd/C | Selectively reduced naphthyridine | acs.org |

| Transfer Hydrogenation | 1,5-Naphthyridine | Co(BF4)2·6H2O, Phosphine ligand, HCOOH | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.govmdpi.com |

| Catalytic Hydrogenation | Unsaturated 1,5-Naphthyridone | H2, Catalyst (e.g., Pd/C) | Perhydro-1,5-naphthyridine derivative | rsc.org |

Side Chain Modifications and Derivatization at Phenyl and Naphthyridine Moieties

The this compound scaffold offers numerous opportunities for further diversification by modifying both the phenyl ring and the naphthyridine core. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for these transformations.

Modifications at the Naphthyridine Moiety: The primary strategy for introducing the phenyl group at the C2 position is often a Suzuki-Miyaura coupling reaction . rsc.org This involves reacting a halogenated 1,5-naphthyridine (e.g., 2-chloro- or 2-bromo-1,5-naphthyridine) with a phenylboronic acid or its ester derivative in the presence of a palladium catalyst. rsc.orgnih.gov This same strategy can be used to introduce other substituents or build more complex structures. For instance, in syntheses of 2,8-disubstituted-1,5-naphthyridines, a regioselective Suzuki coupling is first used to install the C2-phenyl group, followed by a separate functionalization (e.g., nucleophilic amination) at the C8 position. mdpi.com Other cross-coupling reactions, such as Stille or Negishi couplings, can also be employed to attach various groups to the naphthyridine core. diva-portal.org

Modifications at the Phenyl Moiety: Derivatization of the phenyl ring itself is also a key strategy. This is often achieved by employing a substituted phenylboronic acid in the initial Suzuki coupling. For example, phenylboronic acids bearing methyl, methoxy, or nitro groups can be used to generate 2-(substituted-phenyl)-1,5-naphthyridine derivatives directly. uchile.cl This approach allows for the systematic exploration of how substituents on the phenyl ring influence the properties of the final molecule. Late-stage functionalization of the phenyl ring after it has been attached to the naphthyridine core is also possible but may be complicated by the reactivity of the naphthyridine nitrogens.

| Reaction Type | Purpose | Substrate(s) | Reagent(s) | Product | Reference(s) |

| Suzuki-Miyaura Coupling | Introduce Phenyl Group | 2-Chloro-1,5-naphthyridine, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | This compound | rsc.orgnih.gov |

| Buchwald-Hartwig Amination | Functionalize Naphthyridine Core | 8-Bromo-2-phenyl-1,5-naphthyridine, Amine | Pd catalyst, Ligand, Base | 8-Amino-2-phenyl-1,5-naphthyridine | mdpi.com |

| Stille Coupling | Functionalize Naphthyridine Core | Halogenated 1,5-naphthyridine, Organostannane | Pd catalyst | Substituted 1,5-naphthyridine | diva-portal.org |

N-Alkylation and N-Acylation of 1,5-Naphthyridine Derivatives

The nitrogen atoms in the 1,5-naphthyridine ring system possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles. nih.gov This reactivity is fundamental to the derivatization of the naphthyridine core.

N-Alkylation

The N-alkylation of 1,5-naphthyridine derivatives is a common strategy for introducing alkyl groups onto the nitrogen atoms. This reaction typically proceeds through the formation of a quaternary naphthyridinium salt, which can then be subjected to base-induced elimination of a hydrogen halide to yield the N-alkylated product. nih.gov For instance, the general reactivity of 1,5-naphthyridines with alkyl halides readily furnishes the corresponding N-alkyl-substituted derivatives. nih.gov In the context of this compound, one of the nitrogen atoms can be selectively alkylated. The presence of the phenyl group at the 2-position may influence the regioselectivity of this reaction, though specific studies on this compound are not extensively detailed in the reviewed literature. However, studies on related fused 1,5-naphthyridine systems, such as tetrahydro-1H-indolo[3,2,1-de] Current time information in Bangalore, IN.nih.govnaphthyridines, have demonstrated successful N-alkylation using reagents like iodoethane (B44018) in DMSO. nih.govmdpi.com

A general representation of N-alkylation is the reaction of a 1,5-naphthyridinone with an alkyl halide, such as 2-bromoethanol, in the presence of a base like cesium carbonate. nih.gov Another example involves the dialkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane. nih.gov These examples highlight the general applicability of this transformation to the 1,5-naphthyridine scaffold.

Representative N-Alkylation Reactions of 1,5-Naphthyridine Derivatives

| Substrate | Reagent | Base | Product | Reference |

| 1,5-Naphthyridinone | 2-Bromoethanol | Cs2CO3 | N-alkylated 1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs2CO3 | N,N'-dialkylated 1,5-naphthyridine | nih.gov |

| Tetrahydro-1H-indolo[3,2,1-de] Current time information in Bangalore, IN.nih.govnaphthyridine | Iodoethane | - | N-ethylated product | nih.govmdpi.com |

N-Acylation

N-acylation is another important transformation for functionalizing the 1,5-naphthyridine core. This reaction involves the introduction of an acyl group onto a nitrogen atom. In a study focused on 2,8-disubstituted-1,5-naphthyridines as antimalarial agents, N-acetylation of an amino group at the 8-position was performed. nih.gov This demonstrates that the nitrogen atoms within the substituted 1,5-naphthyridine system can be acylated. While this example does not involve direct acylation of a ring nitrogen, it underscores the feasibility of such reactions on appropriately substituted derivatives. The general principles of electrophilic substitution at nitrogen suggest that this compound would be amenable to N-acylation, likely at the N-5 position, which is sterically more accessible and electronically similar to the nitrogen in pyridine.

Regioselective Functionalization at the 2- and 8-Positions of the Naphthyridine Core

The functionalization of the 1,5-naphthyridine core at specific carbon atoms is crucial for the development of new derivatives with tailored properties. The 2- and 8-positions are of particular interest for introducing substituents.

Functionalization at the 2-Position

The introduction of the phenyl group at the 2-position is often achieved through cross-coupling reactions. A common method is the Suzuki cross-coupling of a halogenated 1,5-naphthyridine, such as 2-iodo-1,5-naphthyridine, with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov This approach is advantageous due to its mild reaction conditions, short reaction times, and generally high yields. nih.gov

Functionalization at the 8-Position

Once the this compound scaffold is in hand, further functionalization at the 8-position can be achieved through various methods, most notably metalation followed by reaction with an electrophile or through nucleophilic aromatic substitution on a pre-functionalized substrate.

Research has demonstrated that regioselective metalation of the 1,5-naphthyridine ring system is a powerful tool for introducing substituents. For instance, a 4-arylated 1,5-naphthyridine can be selectively metalated at the C-8 position using TMPMgCl·LiCl in the absence of a Lewis acid. nih.gov This strategy would be applicable to this compound, allowing for the introduction of a variety of electrophiles at the 8-position.

Furthermore, studies on 2,8-disubstituted-1,5-naphthyridines have shown that after initial functionalization at the 2-position, the 8-position can be subsequently modified. nih.gov For example, a chloro group at the 8-position can be displaced by various amines via an SₙAr reaction or Buchwald-Hartwig amination. nih.govmdpi.com

Table of Regioselective Functionalization Reactions of 1,5-Naphthyridine Derivatives

| Starting Material | Reagent/Catalyst | Position Functionalized | Product Type | Reference |

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid / Pd(PPh₃)₄ | 2 | This compound | nih.gov |

| 4-Aryl-1,5-naphthyridine | 1. TMPMgCl·LiCl 2. Electrophile | 8 | 4-Aryl-8-substituted-1,5-naphthyridine | nih.gov |

| 2-Aryl-8-chloro-1,5-naphthyridine | Amines / Pd catalyst | 8 | 2-Aryl-8-amino-1,5-naphthyridine | nih.govmdpi.com |

Coordination Chemistry of 2 Phenyl 1,5 Naphthyridine As a Ligand

Complexation with Transition Metals and Main Group Elements

The 1,5-naphthyridine (B1222797) framework readily participates in the formation of metal complexes. encyclopedia.pubresearchgate.net Its derivatives have been shown to coordinate with both transition metals and non-transition metals. nih.gov The nitrogen atoms within the bicyclic structure serve as donor sites for metal ions, leading to the creation of diverse and structurally interesting coordination compounds. encyclopedia.pubsmolecule.com

Research has documented the formation of complexes between 1,5-naphthyridine derivatives and a range of transition metals. These include, but are not limited to, ruthenium, rhodium, palladium, copper, and gold. researchgate.netnih.gov For instance, a novel dinuclear gold(III) complex was synthesized using 1,5-naphthyridine as a bridging ligand. researchgate.netdntb.gov.ua Similarly, silver(I) has been complexed with 1,5-naphthyridine to create coordination polymers with antimicrobial properties. mdpi.com The versatility of the naphthyridine scaffold extends to main group elements as well, as demonstrated by the hydroboration of a 1,5-naphthyridine-based precursor to form a π-conjugated N→B-ladder borane. nih.gov

The 1,5-naphthyridine moiety can exhibit multiple coordination modes, acting as a monodentate, bidentate (chelating), or bridging ligand. researchgate.net In the monodentate mode, only one of the nitrogen atoms coordinates to the metal center. This has been observed in ruthenium(II) carbonyl complexes containing 2-phenyl-1,8-naphthyridine (B10842077), a related isomer, where the coordination mode was influenced by the solvent system. researchgate.net

The bidentate or chelating mode involves both nitrogen atoms of the naphthyridine ring binding to a single metal center. This is a common coordination pattern for polypyridyl ligands. The bridging architecture, which is particularly significant for 1,5-naphthyridine, involves the two nitrogen atoms coordinating to two different metal centers. This arrangement facilitates the formation of binuclear or polynuclear complexes. A prime example is a dinuclear gold(III) complex where the 1,5-naphthyridine unit acts as a bridge between the two metal ions. researchgate.netdntb.gov.ua Copper(I) complexes have also been characterized where the N^N-N^N ligand adopts both chelating and bridging coordination modes. tandfonline.com

The precise structures of metal complexes containing 2-phenyl-1,5-naphthyridine and its parent scaffold are elucidated using a variety of analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Gold(III): A novel dinuclear gold(III) complex featuring 1,5-naphthyridine as a bridging ligand has been synthesized and characterized. researchgate.netdntb.gov.ua Studies on other gold(III) complexes with nitrogen-containing ligands often involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements to study their interactions with biological molecules like DNA. researchgate.netresearchgate.net

Silver(I): Silver(I) complexes with 1,5-naphthyridine, such as [Ag(NO3)(1,5-naph)]n, have been prepared and characterized, showing good antibacterial activity. mdpi.com

Copper(I): Numerous binuclear copper(I) complexes with naphthyridine-based ligands have been synthesized. tandfonline.com For example, a hexadentate naphthyridine-based macrocycle was used to create bimetallic copper(I) complexes. acs.orgchemrxiv.orgnih.gov X-ray crystal analysis of these complexes reveals detailed structural information, including Cu-Cu distances and the coordination geometry around the metal centers, which can be three- or four-coordinate. tandfonline.comchemrxiv.org

Ruthenium: Ruthenium complexes containing the 2-(pyridin-2-yl)benzo[b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine (pbn) ligand have been prepared and studied for their electrochemical behavior. nih.gov Ruthenium(II) carbonyl complexes with the isomeric 2-phenyl-1,8-naphthyridine were characterized by NMR and elemental analysis, which helped in proposing their structures. researchgate.net The synthesis and characterization of Ru(acac)2(napy-κN8)(CO) complexes have also been reported, with X-ray diffraction confirming a pseudo-octahedral geometry and a monodentate coordination of the naphthyridine ligand. uchile.cl

Rhodium and Palladium: Rhodium and palladium complexes with ligands like 2-(pyridin-2-yl)benzo[b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine have been prepared to study their electrochemical properties. nih.gov Palladium-catalyzed reactions are also employed in the synthesis of naphthyridine-based ligands themselves. rsc.org

Influence of this compound Ligand Structure on Coordination Geometry

The specific structure of the this compound ligand significantly impacts the coordination geometry of its metal complexes. The arrangement of the two nitrogen atoms in the 1,5-positions is ideal for acting as a "bite" ligand, but the distance and angle between them dictate the stability and geometry of the resulting chelate ring.

Applications in Homogeneous and Heterogeneous Catalysis

Naphthyridine-based ligands are integral to the development of advanced catalytic systems for a variety of organic transformations. researchgate.net Their ability to form stable complexes with transition metals makes them valuable components in both homogeneous and heterogeneous catalysis. encyclopedia.pubsmolecule.com

Ligands derived from the 1,5-naphthyridine scaffold play a crucial role in numerous metal-catalyzed reactions. encyclopedia.pub The coordination of these ligands to a metal center can enhance catalytic performance by improving stability and selectivity. smolecule.com

Ruthenium-catalyzed reactions: Transition-metal complexes featuring benzo[b] researchgate.netCurrent time information in Bangalore, IN.naphthyridin-2-yl groups serve as models for the NAD+/NADH redox system. encyclopedia.pub These ruthenium complexes have been investigated as precatalysts for the electrochemical reduction of acetone. encyclopedia.pub Additionally, a ruthenium complex with a 2-(pyridin-2-yl)benzo[b]-1,5-naphthyridine ligand has been shown to mediate the catalytic organic-hydride transfer to CO2. bohrium.com

Palladium-catalyzed reactions: Palladium complexes incorporating naphthyridine ligands are effective in cross-coupling reactions. smolecule.com

Iridium-catalyzed reactions: While not specific to the 1,5-isomer, iridium complexes with naphthyridine ligands have demonstrated exceptional activity in hydrogenation catalysis. smolecule.com

The field of catalysis is increasingly focused on developing recoverable and reusable systems, with nanomagnetic catalysts emerging as a significant area of research. researchgate.netijirset.com Naphthyridine derivatives are involved in this area, both as synthetic targets using such catalysts and as components of the catalysts themselves.

A nanomagnetic catalyst, γ-Fe2O3@SiO2-linker-L-histidine, has been successfully prepared and used for the efficient synthesis of chromeno Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives. researchgate.net This type of catalyst offers significant advantages, including high yields, mild reaction conditions, simple work-up procedures, and the ability to be easily recovered using an external magnet for reuse without considerable loss of activity. researchgate.netresearchgate.net Another study describes a superparamagnetic nanocatalyst, Fe3O4@SiO2@Sulfated boric acid, used for synthesizing chromeno[4,3,2-de] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives. researchgate.net The development of such systems highlights the integration of naphthyridine chemistry with materials science to create environmentally benign and efficient catalytic protocols. researchgate.netijirset.com Furthermore, luminescent molecular nanomagnets based on lanthanide (Dy(III)) complexes have been functionalized with naphthyridine-containing ligands, demonstrating the multifunctionality of these systems. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. creative-biostructure.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Phenyl-1,5-naphthyridine and its derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed for a complete structural assignment.

¹H NMR and ¹³C NMR Spectroscopic Analysis of this compound and its Derivatives

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-aryl-1,5-naphthyridine derivative is expected to exhibit distinct signals for the protons on both the naphthyridine core and the phenyl substituent. The chemical shifts of these protons are influenced by their electronic environment. The protons on the naphthyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the phenyl group will also resonate in the aromatic region, with their exact chemical shifts and splitting patterns depending on the substitution pattern. For instance, in a series of newly synthesized 2-aryl-1,5-naphthyridine derivatives, the aromatic protons displayed characteristic multiplets in the downfield region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 2-aryl-1,5-naphthyridine derivatives, distinct signals are observed for each carbon atom. The carbons of the naphthyridine ring typically appear in the range of 120-160 ppm. The carbons of the phenyl ring also resonate within this aromatic region. The chemical shifts are sensitive to the presence of substituents on either the naphthyridine or the phenyl ring. researchgate.net

The following table presents representative ¹³C NMR data for a 2-(p-tolyl)-1,5-naphthyridine derivative, illustrating the typical chemical shift ranges. researchgate.net

| Atom | Chemical Shift (ppm) |

| C2 | 153.3 |

| C3 | 122.3 |

| C4 | 136.5 |

| C4a | 129.6 |

| C6 | 125.6 |

| C7 | 132.7 |

| C8 | 151.5 |

| C8a | 153.1 |

| C1' | 136.1 |

| C2', C6' | 128.4 |

| C3', C5' | 130.3 |

| C4' | 142.0 |

| CH₃ | 21.3 |

Note: This data is for a derivative and serves as an example of expected chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

To unambiguously assign the proton and carbon signals and to determine the spatial relationships between atoms, two-dimensional NMR techniques are invaluable.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for establishing the connectivity of the proton network within the this compound structure. Cross-peaks in the COSY spectrum would confirm the coupling between adjacent protons on both the naphthyridine and phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This technique is particularly useful for determining the relative orientation of the phenyl ring with respect to the naphthyridine core. For example, NOE correlations could be observed between the protons on the phenyl ring and the H-3 or H-8 protons of the naphthyridine ring, providing evidence for a specific conformational preference.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H out-of-plane bending: These strong absorptions in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region.

The electronic absorption spectra of related 4-hydroxy-1,5-naphthyridine derivatives show absorption maxima (λmax) that are influenced by substituents on the naphthyridine ring. For instance, metal chelates of 4-hydroxy-2-phenyl-1,5-naphthyridine exhibit deep blue fluorescence, indicating a wide band gap. nycu.edu.twntu.edu.tw The electronic transitions are typically of the π → π* type, characteristic of aromatic and heteroaromatic systems. The position and intensity of the absorption bands can be affected by the solvent polarity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the cleavage of the phenyl group or the naphthyridine ring. For related 2,7-naphthyridine (B1199556) derivatives, a common fragmentation pathway involves the loss of HCN and C₂H₂ from the naphthyridine ring. mdpi.com Similar fragmentation patterns could be anticipated for this compound, providing clues to its structure.

X-ray Diffraction Analysis for Single Crystal Structural Determination

While a crystal structure for the parent this compound is not described in the provided search results, the analysis of derivatives would reveal key structural features. For example, X-ray diffraction of a related compound, 7-diacetamino-2,4-dimethyl-1,8-naphthyridine, revealed π-π stacking interactions in the solid state. For this compound, a single-crystal X-ray analysis would definitively determine the dihedral angle between the phenyl and naphthyridine rings, providing insight into the degree of planarity and conjugation in the molecule.

Fluorescence and Photoluminescence Spectroscopy for Emissive Properties

The emissive properties of this compound would be thoroughly investigated using fluorescence and photoluminescence spectroscopy. These techniques are crucial for understanding the electronic transitions and excited state dynamics of the molecule. The investigation would typically involve measuring the excitation and emission spectra in various solvents to assess solvatochromic effects.

The presence of the phenyl group attached to the 1,5-naphthyridine (B1222797) core is expected to influence the photophysical properties significantly. The π-conjugation between the phenyl ring and the naphthyridine system likely leads to intramolecular charge transfer (ICT) character in the excited state. This characteristic often results in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.

Detailed research findings for analogous compounds suggest that phenyl-substituted naphthyridines can exhibit notable fluorescence. For instance, studies on other derivatives have shown that the position and nature of substituents on the phenyl ring can be used to tune the emission color and quantum efficiency. The quantum yield of fluorescence (Φf), a measure of the efficiency of the emission process, would be a key parameter to determine. For many organic fluorophores, the quantum yield is sensitive to the molecular environment and can be quenched by various factors.

Interactive Data Table: Expected Photoluminescence Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Hexane | 1.88 | (Predicted) ~350 | (Predicted) ~400 | (Predicted) | (Predicted) |

| Toluene | 2.38 | (Predicted) ~355 | (Predicted) ~415 | (Predicted) | (Predicted) |

| Dichloromethane | 8.93 | (Predicted) ~360 | (Predicted) ~430 | (Predicted) | (Predicted) |

| Acetonitrile | 37.5 | (Predicted) ~365 | (Predicted) ~450 | (Predicted) | (Predicted) |

| Methanol | 32.7 | (Predicted) ~365 | (Predicted) ~460 | (Predicted) | (Predicted) |

Note: The data in this table is predictive and based on general trends observed for similar aromatic heterocyclic compounds. Actual experimental values for this compound would need to be determined empirically.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

The thermal stability of this compound would be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information about the material's behavior at elevated temperatures, which is essential for assessing its suitability for various applications, particularly in materials science.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal its decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. The high aromatic content of the molecule suggests that it would likely exhibit good thermal stability, with a decomposition temperature well above 300 °C. The analysis would also indicate the number of decomposition steps and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A DSC trace for this compound would identify its melting point (Tm) and any other phase transitions, such as crystallization (Tc) or glass transitions (Tg), if the material can exist in an amorphous state. The melting point is a key indicator of the purity and crystalline nature of the compound. For a crystalline solid, a sharp endothermic peak would be observed at the melting point.

Interactive Data Table: Expected Thermal Properties of this compound

| Thermal Property | Technique | Predicted Value | Description |

| Decomposition Temperature (Td, 5% weight loss) | TGA | > 300 °C | Temperature at which the compound begins to degrade. |

| Melting Point (Tm) | DSC | (To be determined) | Temperature at which the solid compound transitions to a liquid. |

| Glass Transition Temperature (Tg) | DSC | (To be determined) | Temperature at which an amorphous solid transitions to a rubbery state. |

Note: The data in this table is predictive. Precise values for the thermal properties of this compound must be determined through experimental analysis.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,5 Naphthyridine

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic characteristics of 2-Phenyl-1,5-naphthyridine. By employing functionals such as B3LYP with a basis set like 6-311G(d,p), researchers can accurately predict the three-dimensional arrangement of atoms, including bond lengths and angles.

Table 1: Representative Calculated Electronic Properties for a Phenyl-Substituted Naphthyridine Derivative (Note: Data for a closely related compound is used for illustrative purposes due to the absence of specific data for this compound in the reviewed literature.)

| Property | Calculated Value |

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic transitions of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and parts of the naphthyridine system, while the LUMO is distributed over the electron-deficient regions of the naphthyridine core.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenyl-Substituted Heterocycle (Note: Representative values are provided to illustrate the concept as specific data for this compound was not found.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. ias.ac.in By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ias.ac.inresearchgate.net

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically π→π* transitions within the aromatic system. These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Table 3: Representative TD-DFT Calculated Electronic Transitions (Note: This table illustrates the type of data obtained from TD-DFT calculations, as specific values for this compound were not available.)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | [Value] | [Value] |

| S0 → S2 | [Value] | [Value] |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green regions indicate neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the naphthyridine ring due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the phenyl and naphthyridine rings would exhibit positive potential.

Computational Prediction of Vibrational Spectra and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for the detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. scirp.orgmdpi.com

A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table demonstrates the format for comparing theoretical and experimental data. Specific frequencies for this compound were not found.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (Aromatic) | [Value] | [Value] |

| C=N stretch | [Value] | [Value] |

| C=C stretch (Aromatic) | [Value] | [Value] |

| C-H in-plane bend | [Value] | [Value] |

Molecular Docking Simulations for Ligand-Receptor Interactions (Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. tandfonline.comfigshare.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The methodological aspects of a molecular docking simulation for a this compound derivative would involve several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the active site of the receptor.

Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the active site of the receptor, generating a multitude of possible binding poses.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

Analysis of Interactions: The predicted binding pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor.

Theoretical Studies of Reaction Mechanisms and Pathways for 1,5-Naphthyridine (B1222797) Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis and transformation of 1,5-naphthyridine derivatives, theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This provides a detailed understanding of the reaction pathway and the factors that control its feasibility and selectivity.

Two important reactions for the synthesis of substituted 1,5-naphthyridines are the aza-Diels-Alder reaction and the Friedländer annulation. nih.govmdpi.com

Aza-Diels-Alder Reaction: Theoretical studies of this cycloaddition reaction can determine whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regio- and stereoselectivity. nih.gov

Friedländer Annulation: Computational investigations can model the acid- or base-catalyzed condensation and subsequent cyclization, providing insights into the reaction kinetics and the role of the catalyst.

These theoretical studies are invaluable for optimizing reaction conditions and designing new synthetic routes to novel 1,5-naphthyridine derivatives.

Applications of 2 Phenyl 1,5 Naphthyridine in Materials Science and Advanced Technologies

Organic Electronic Devices (OE) and Semiconductors

Derivatives of 1,5-naphthyridine (B1222797) are recognized for their potential as organic semiconductors in a range of organic electronic (OE) devices. google.com The introduction of substituents, such as a phenyl group, can significantly influence the material's solubility, morphology, and electrical properties, which in turn impacts the performance of devices like organic field-effect transistors (OFETs). google.com

Research into novel n-type organic semiconductors has explored the use of the 1,5-naphthyridine-2,6-dione (NTD) core. rsc.org Small molecules based on this structure, when functionalized with different aromatic bridging groups and electron-withdrawing terminal units, have demonstrated promising electron mobility. rsc.org For instance, a derivative incorporating a thiophene (B33073) bridging group exhibited an electron mobility of up to 0.14 cm²/V·s in organic thin-film transistors. rsc.org This performance is attributed to the planar structure and low reorganization energy of the molecule. rsc.org

Furthermore, studies on 4,8-disubstituted 1,5-naphthyridines, including a diphenyl derivative, have shown that these compounds possess suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) for use as both electron-transport and hole-injecting/hole-transport materials. rsc.org These properties, combined with their thermal stability, make them versatile components for various organic electronic applications. rsc.org

Table 1: Electronic Properties of Selected 1,5-Naphthyridine-Based Semiconductors

| Compound Class | Application | Key Performance Metric |

|---|---|---|

| 1,5-Naphthyridine-2,6-dione (NTD) Derivative | n-type semiconductor (OFET) | Electron Mobility: 0.14 cm²/V·s |

Organic Photovoltaic Devices (OPV) and Solar Cells

The development of efficient organic photovoltaic (OPV) devices relies on the design of materials with appropriate energy levels and high charge carrier mobility. The 1,5-naphthyridine framework has been incorporated into novel organic semiconductors for use in OPV cells. google.com Specifically, compounds derived from 2,6-disubstituted- acs.orgnih.govnaphthyridine are being explored for their potential in bulk heterojunction (BHJ) OPV devices. google.com

In a notable study, multifunctional small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core were synthesized and evaluated as acceptor materials in OPVs. rsc.org These derivatives, when blended with a suitable donor material (PCE-10), achieved power conversion efficiencies (PCEs) of up to 8.2%. rsc.org The favorable face-on orientation and compact stacking of these molecules, as confirmed by grazing-incidence wide-angle X-ray scattering (GIWAXS), contribute to their photovoltaic performance. rsc.org

Table 2: Performance of 1,5-Naphthyridine-Based Organic Photovoltaic Devices

| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) |

|---|---|---|

| NTDC-N-4F | PCE-10 | 8.2% |

Organic Photodetectors (OPD)